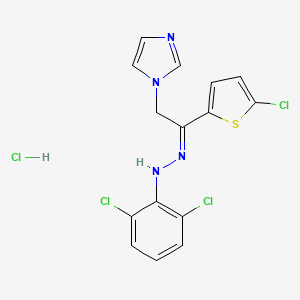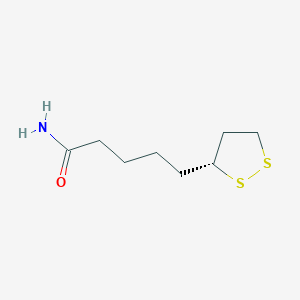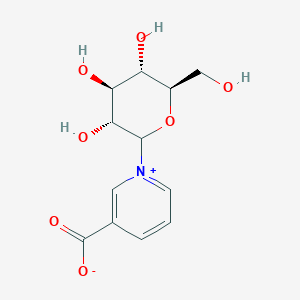
N-(D-glucopyranosyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(D-glucopyranosyl)nicotinate is a N-glycosylnicotinate. It is a conjugate base of a N-(D-glucopyranosyl)nicotinic acid.
Scientific Research Applications
Nutritional Value and Metabolic Role
N-(D-glucopyranosyl)nicotinate has been studied for its nutritional value, particularly in its relation to niacin (vitamin B3). Research has shown that this compound, found in plants, can act as a detoxified product or storage form of nicotinic acid (niacin). In rats, the relative activity of N-(D-glucopyranosyl)nicotinate to nicotinic acid was noted in various indices such as body weight gain, food intake, blood NAD content, and urinary excretion of niacin and its metabolites. However, it exhibited no niacin activity in Lactobacillus plantarum ATCC 8014 (Nishitani et al., 1996).
Enzymatic Activity and Biosynthesis
The enzymatic activity for the biosynthesis of N-(D-glucopyranosyl)nicotinate was identified in cultured tobacco cells. This involves UDP-glucose: nicotinic acid-N-glucosyltransferase, indicating a novel metabolic pathway for niacin in plants. The properties of this enzyme, including optimum temperature and pH, Km values for NiA and UDP-glucose, and the effect of various compounds on its activity, were explored (Taguchi et al., 1997).
Role in Plant Metabolism
N-(D-glucopyranosyl)nicotinate has been identified as a major metabolite from niacin in cultured tobacco cells. This suggests its role as a potentially detoxified form of excess niacin in plants, implying a specific metabolic adaptation (Nishitani et al., 1995).
Implications in G Protein-Coupled Receptor Signaling
Nicotinic acid, closely related to N-(D-glucopyranosyl)nicotinate, activates G protein-coupled receptor signaling, impacting processes like lipid metabolism and inflammation. This highlights the broader implications of nicotinic acid derivatives in cellular signaling pathways (Santolla et al., 2014).
Therapeutic Potential in Obesity and Diabetes
Nicotinamide, another derivative of niacin, plays a role in obesity and type 2 diabetes. It affects Glut4 glucose transporter expression, influencing systemic insulin sensitivity and energy metabolism, which could have indirect implications for N-(D-glucopyranosyl)nicotinate (Kraus et al., 2014).
properties
Product Name |
N-(D-glucopyranosyl)nicotinate |
|---|---|
Molecular Formula |
C12H15NO7 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11?/m1/s1 |
InChI Key |
CRXJVFIHZPTDKA-YBTJCZCISA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




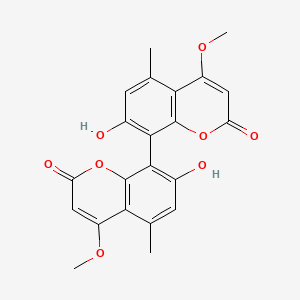

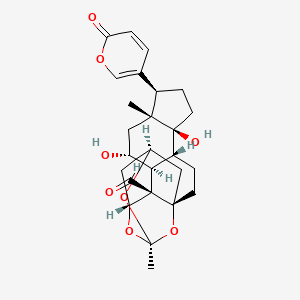
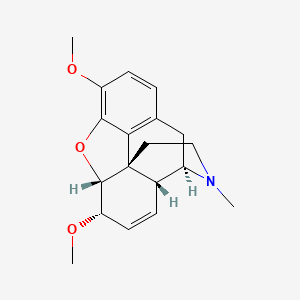
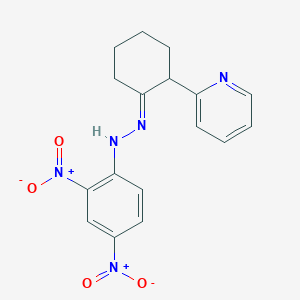
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)

